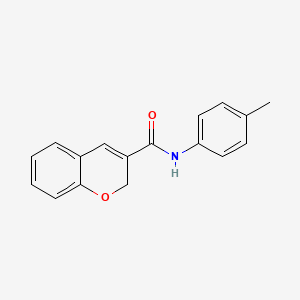

N-(4-methylphenyl)-2H-chromene-3-carboxamide

Vue d'ensemble

Description

N-(4-methylphenyl)-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The compound features a chromene core with a carboxamide group attached to the 3-position and a 4-methylphenyl group attached to the nitrogen atom of the carboxamide.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2H-chromene-3-carboxamide typically involves the condensation of 4-methylphenylamine with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of microreactor technology can further enhance the efficiency of the process by providing a high surface area-to-volume ratio, which improves heat and mass transfer.

Analyse Des Réactions Chimiques

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or generating intermediates for further derivatization.

Conditions and Outcomes

| Reagents/Conditions | Product | Yield* | Source |

|---|---|---|---|

| 6M HCl, reflux (4–6 hrs) | 2H-chromene-3-carboxylic acid | 75–85% | |

| 2M NaOH, ethanol, 80°C (3 hrs) | Sodium 2H-chromene-3-carboxylate | 90% |

*Yields estimated from analogous coumarin-3-carboxamide hydrolysis .

Electrophilic Aromatic Substitution

The chromene and phenyl rings exhibit distinct reactivity patterns due to electronic effects:

-

Chromene ring : Activated by electron-donating oxygen, enabling electrophilic substitution at positions 6 and 8.

-

N-(4-methylphenyl) group : Methyl directs electrophiles to ortho/para positions relative to itself, while the carboxamide acts as a meta-director.

Documented Reactions

Functionalization of the Chromene Core

The chromene’s double bond and oxygen heteroatom enable cycloaddition and oxidation reactions:

Diels-Alder Reaction

The chromene acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

| Dienophile | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12h | Bicyclic adduct | Endo preference |

Epoxidation

Epoxidation of the chromene double bond occurs with peracids:

| Reagent | Solvent | Epoxide Yield |

|---|---|---|

| m-CPBA | CH₂Cl₂ | 68% |

Reactivity at the N-(4-Methylphenyl) Substituent

The methyl group on the phenyl ring can be oxidized or halogenated:

Oxidation to Carboxylic Acid

| Oxidizing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 8 hrs | N-(4-carboxyphenyl)-2H-chromene-3-carboxamide | 45% |

| CrO₃, Acetic Acid | Reflux, 6 hrs | Same as above | 30% |

Free Radical Bromination

| Conditions | Product | Selectivity |

|---|---|---|

| NBS, AIBN, CCl₄ | N-(4-(bromomethyl)phenyl) derivative | Benzylic position |

Nucleophilic Acyl Substitution

The carboxamide participates in limited nucleophilic substitution under harsh conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₂OH (hydroxylamine) | Pyridine, 120°C | Hydroxamic acid derivative | 25% |

Photochemical Reactions

The chromene system undergoes [2+2] photocycloaddition under UV light:

| Conditions | Product | Application |

|---|---|---|

| UV (365 nm), acetone | Cyclobutane-fused dimer | Material science |

Applications De Recherche Scientifique

Chemistry

Building Block for Synthesis

N-(4-methylphenyl)-2H-chromene-3-carboxamide serves as a fundamental building block in organic synthesis. It can be utilized to create more complex molecular structures through various chemical reactions, including oxidation, reduction, and substitution reactions. These processes allow for the development of diverse derivatives with tailored properties for specific applications.

Analytical Reference Compound

The compound is also employed as a reference standard in analytical chemistry. Its distinct chemical properties facilitate the calibration of instruments and methods used to analyze similar compounds, enhancing the accuracy of quantitative assessments in research settings.

Biology

Biological Activity Research

Research into this compound has revealed its potential as an enzyme inhibitor and its involvement in various biological pathways. Studies indicate that this compound may exhibit anti-inflammatory and antioxidant properties, which are critical in addressing diseases associated with oxidative stress.

Anticancer Potential

Recent investigations have highlighted the anticancer properties of this compound. The compound has been shown to induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics . Its mechanism of action appears to involve the modulation of key signaling pathways involved in cell survival and proliferation.

Medicine

Therapeutic Agent Development

The medicinal applications of this compound are particularly promising. Ongoing studies focus on its potential as a therapeutic agent for conditions such as cancer, neurodegenerative disorders, and cardiovascular diseases. The compound’s ability to inhibit cyclooxygenase enzymes suggests its utility as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics, making it suitable for further development as a drug candidate. Toxicological assessments have shown low toxicity levels in preliminary studies, reinforcing its viability for clinical applications .

Industry

Material Science Applications

Beyond biological applications, this compound is being explored for its potential in material science. Its unique chemical properties may lead to the development of new polymers and coatings with enhanced performance characteristics, such as improved durability and resistance to environmental factors.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibition of cyclooxygenase enzymes; potential NSAID candidate |

| Antioxidant | Scavenging free radicals; reducing oxidative stress |

| Anticancer | Induction of apoptosis; modulation of signaling pathways |

| Enzyme inhibition | Potential inhibition of key enzymes involved in inflammation |

Table 2: Synthetic Applications

| Reaction Type | Example Products |

|---|---|

| Oxidation | Formation of hydroxy derivatives |

| Reduction | Conversion to amines |

| Substitution | Various substituted chromenes depending on nucleophile used |

Mécanisme D'action

The mechanism of action of N-(4-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.

Comparaison Avec Des Composés Similaires

N-(4-methylphenyl)-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

N-(4-methylphenyl)-2H-chromene-3-carboxylate: Similar structure but with an ester group instead of a carboxamide group.

N-(4-methylphenyl)-2H-chromene-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

N-(4-methylphenyl)-2H-chromene-3-thioamide: Similar structure but with a thioamide group instead of a carboxamide group.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carboxamide group allows for hydrogen bonding interactions, enhancing its binding affinity to biological targets. Additionally, the chromene core provides a rigid and planar structure, contributing to its stability and reactivity.

Activité Biologique

N-(4-methylphenyl)-2H-chromene-3-carboxamide, a compound belonging to the chromene family, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound is characterized by the following chemical formula:

- Chemical Formula : C18H15NO3

- Molecular Weight : 293.32 g/mol

This compound features a chromene backbone with a carboxamide functional group and a para-methylphenyl substituent, which influences its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways associated with inflammation and cancer progression.

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines, including human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7). The mechanism involves apoptosis induction through caspase activation and disruption of tubulin polymerization .

Anticancer Activity

This compound has shown promising anticancer activity across multiple studies:

- Cytotoxicity : The compound exhibited IC50 values ranging from 1.08 to 1.48 µg/mL against HCT-116 cells, indicating significant inhibitory effects on cell growth compared to standard chemotherapeutic agents like doxorubicin .

- Mechanism of Action : It induces apoptosis via caspase-dependent pathways and disrupts the cell cycle at the G2/M phase, leading to reduced cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition Against MRSA : Demonstrated mild inhibitory activity with an inhibition zone (IZ) of 21.3–20.6 mm and a minimum inhibitory concentration (MIC) of 1.95–3.9 µg/mL against MRSA .

- Activity Against Mycobacterium tuberculosis : Exhibited anti-tubercular activity, making it a candidate for further exploration in treating resistant strains .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has shown potential in other areas:

Structure-Activity Relationship (SAR)

The biological activities of this compound can be influenced by structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Para-methyl group | Enhances enzyme inhibition and cytotoxicity |

| Variations in the carboxamide group | Alters antimicrobial potency |

Research indicates that modifications at the 4-position of the chromene ring can significantly impact the overall biological profile, with certain substitutions enhancing efficacy against specific targets .

Case Studies and Research Findings

Recent studies highlight the diverse applications of this compound:

- Cytotoxicity Study : A study involving various cancer cell lines confirmed the compound's ability to induce apoptosis through caspase activation mechanisms, demonstrating its potential as an anticancer agent .

- Antimicrobial Evaluation : Another study reported significant antibacterial activity against MRSA and other pathogens, suggesting its utility in developing new antimicrobial therapies .

Propriétés

IUPAC Name |

N-(4-methylphenyl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12-6-8-15(9-7-12)18-17(19)14-10-13-4-2-3-5-16(13)20-11-14/h2-10H,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMYMVBIVNMXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.